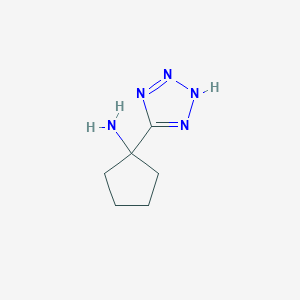

amine CAS No. 163667-49-0](/img/structure/B2725027.png)

[(1R)-1-cyclohexylethyl](methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R)-1-cyclohexylethylamine” is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia, where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . In this case, the compound has a cyclohexyl and a methyl group attached to the nitrogen atom.

Synthesis Analysis

The synthesis of amines like “(1R)-1-cyclohexylethylamine” can be achieved through several methods. One common method is the reductive amination of aldehydes or ketones . Another method involves the S N 2 reactions of alkyl halides with ammonia or other amines . The specific synthesis route for “(1R)-1-cyclohexylethylamine” would depend on the starting materials and the specific conditions of the reaction .Molecular Structure Analysis

The molecular structure of “(1R)-1-cyclohexylethylamine” would consist of a cyclohexyl group, a methyl group, and an amine group. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

Amines, including “(1R)-1-cyclohexylethylamine”, are known to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts .Physical And Chemical Properties Analysis

Amines have several characteristic physical and chemical properties. They can act as weak bases, forming salts when reacted with acids . The boiling points of amines can vary depending on their structure and the number of carbon atoms they contain .Scientific Research Applications

Organic Synthesis and Catalysis

- Lewis Acid-Catalyzed Ring-Opening Reactions : A method for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, preserving enantiomeric purity, has been described. This approach is applicable to the synthesis of serotonin/norepinephrine reuptake inhibitors, demonstrating the utility of such amines in the preparation of bioactive compounds (Lifchits & Charette, 2008).

- Rh(II)-Catalyzed Oxidative Amination : A Rh(II)-catalyzed chemoselective oxidative amination and cyclization cascade for the synthesis of nitrogen-containing heterocycles from alkyl sulfamates, demonstrating the role of amines in the construction of complex molecular frameworks (Pan, Wei, & Shi, 2017).

Material Science

- Magnetic Amine/Fe3O4 Functionalized Biopolymer Resin : The development of a magnetic amine/Fe3O4 functionalized biopolymer resin for the removal of anionic dyes from water showcases the environmental applications of amines in water treatment technologies (Song et al., 2016).

Environmental Chemistry

- Carbon Dioxide Absorption : Research on non-aqueous amine systems for CO2 absorption using 2-amino-2-methyl-1-propanol highlights the potential of amines in addressing environmental challenges, particularly in carbon capture technologies (Karlsson, Drabo, & Svensson, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1R)-1-cyclohexyl-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(10-2)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJRHWDZXQWZRU-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCCC1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R)-1-cyclohexylethyl](methyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2724949.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2724951.png)

![ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2724953.png)

![ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2724955.png)

![N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2724956.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2724958.png)

![3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2724962.png)

![N-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2724963.png)